5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[4,5-c]pyridine core, which is fused with a phenylcarbamothioyl group and a carboxylic acid moiety. This unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through the cyclization of 2,3-diaminopyridine with a suitable carboxylic acid derivative, such as acetic anhydride.
Introduction of the Phenylcarbamothioyl Group: The phenylcarbamothioyl group can be introduced through a nucleophilic substitution reaction, where a phenyl isothiocyanate reacts with the imidazo[4,5-c]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl isothiocyanate, nucleophiles like amines or thiols, solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another class of imidazopyridines with similar biological activities but different structural features.
Thiazolo[4,5-b]pyridine: Compounds with a thiazole ring fused to a pyridine ring, known for their diverse biological activities.
Pyridinecarboxylic Acids: Compounds with a carboxylic acid group attached to a pyridine ring, used in various chemical and biological applications.
Uniqueness
5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
5-(phenylcarbamothioyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2S/c19-13(20)12-6-10-11(16-8-15-10)7-18(12)14(21)17-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,15,16)(H,17,21)(H,19,20) |
InChI Key |
YZJAJLZKYPOXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=S)NC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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